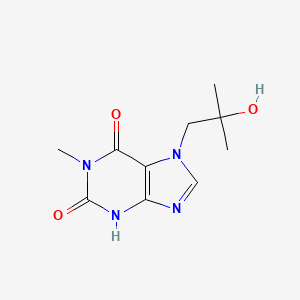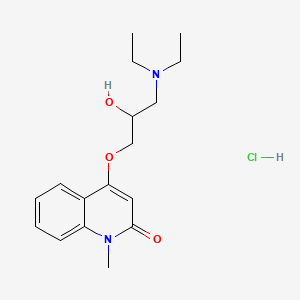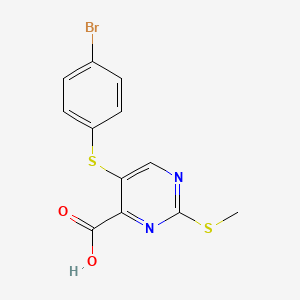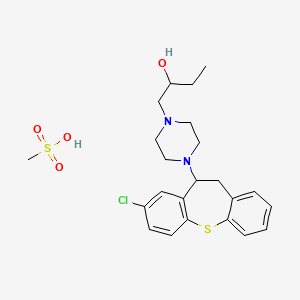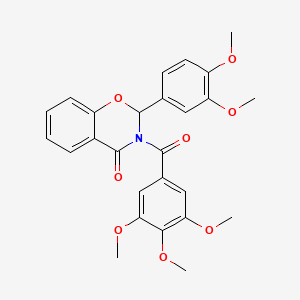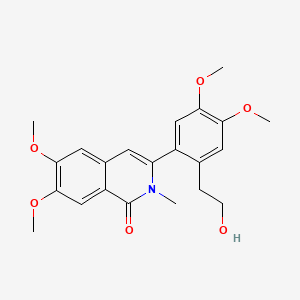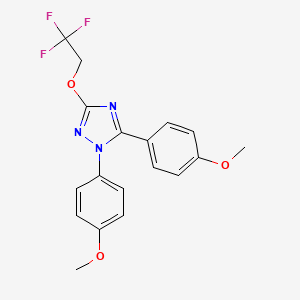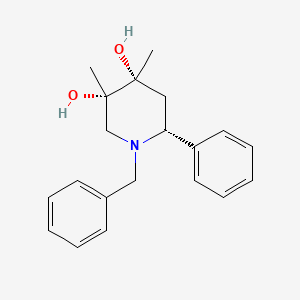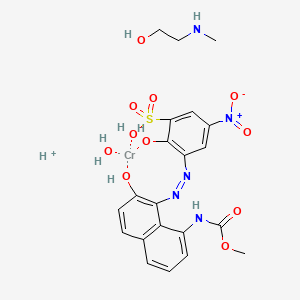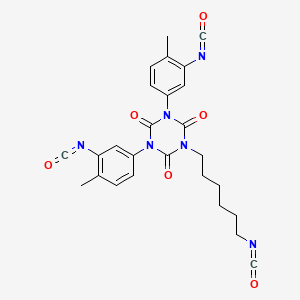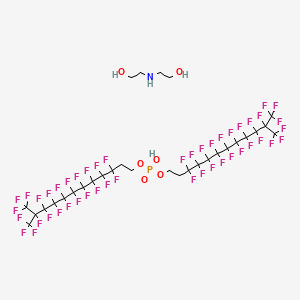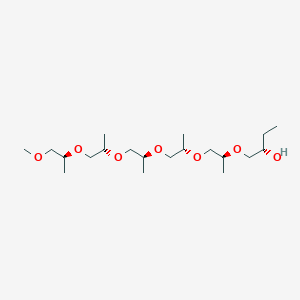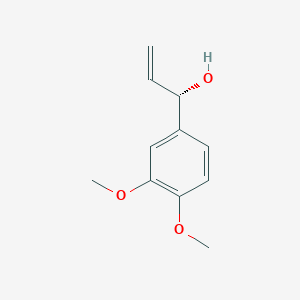
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an allylic alcohol group. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and an appropriate chiral catalyst to induce the desired stereochemistry. The reaction typically proceeds through an aldol condensation followed by reduction to yield the final product.
Aldol Condensation: 3,4-Dimethoxybenzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 3,4-dimethoxychalcone.
Reduction: The intermediate is then reduced using a chiral catalyst, such as a chiral oxazaborolidine, to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to the corresponding saturated alcohol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as boron tribromide (BBr3) to form the corresponding phenol derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Boron tribromide (BBr3), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: 3,4-Dimethoxyphenylpropenal, 3,4-Dimethoxyphenylpropanoic acid
Reduction: 3,4-Dimethoxyphenylpropanol
Substitution: 3,4-Dihydroxyphenylprop-2-en-1-ol
科学的研究の応用
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the treatment of certain diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.
作用機序
The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often attributed to its ability to modulate oxidative stress and inflammation. It may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
- 3,4-Dimethoxycinnamyl alcohol
- 3,4-Dimethoxyphenylpropanol
- 3,4-Dihydroxyphenylprop-2-en-1-ol
Uniqueness
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific stereochemistry and the presence of both methoxy groups and an allylic alcohol. This combination of structural features contributes to its distinct chemical reactivity and biological activities compared to similar compounds.
特性
CAS番号 |
872853-94-6 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
(1S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3/t9-/m0/s1 |
InChIキー |
DFQDENBMPURIHD-VIFPVBQESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H](C=C)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(C=C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


